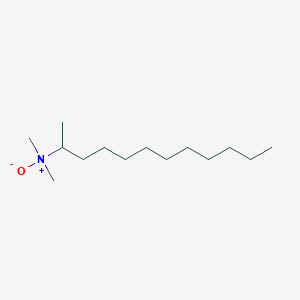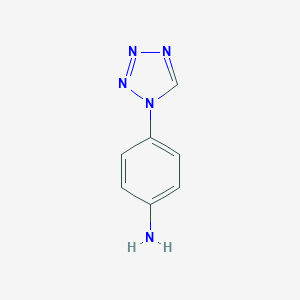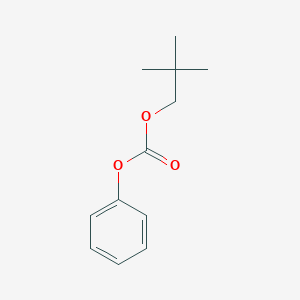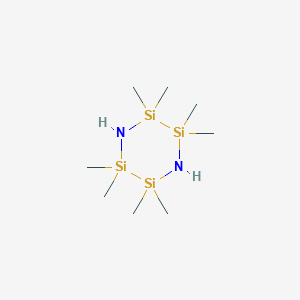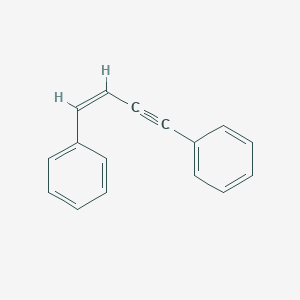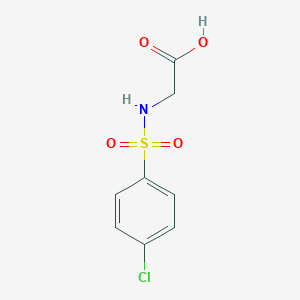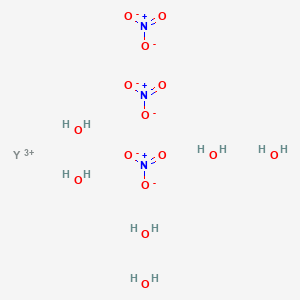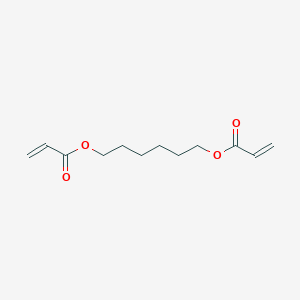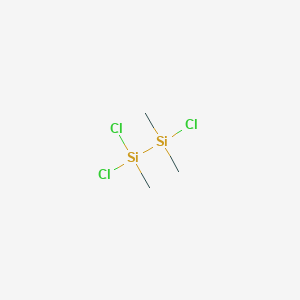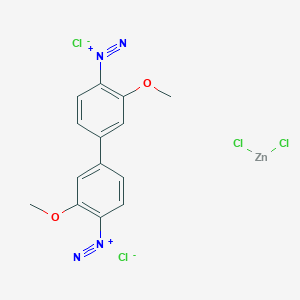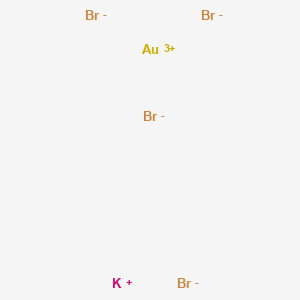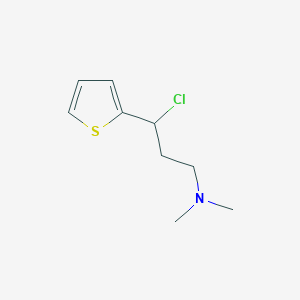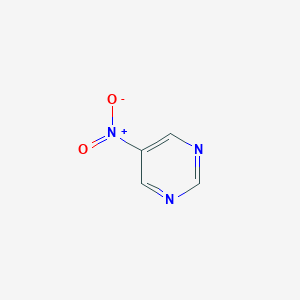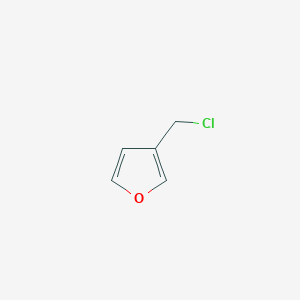
Chloromercury;cyclopenta-1,3-diene;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromercury;cyclopenta-1,3-diene;iron is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a combination of chloromercuric acid, cyclopenta-1,3-diene, and iron, which makes it a highly complex chemical entity. The purpose of
Mecanismo De Acción
The mechanism of action of Chloromercury;cyclopenta-1,3-diene;iron is not well understood, but it is believed to involve the interaction of the compound with various enzymes and proteins in the body. It has been suggested that Chloromercury;cyclopenta-1,3-diene;iron may act as a chelating agent, binding to metal ions and preventing them from interacting with other molecules in the body.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Chloromercury;cyclopenta-1,3-diene;iron are not well studied. However, it is believed that this compound may have toxic effects on the body, particularly on the liver and kidneys. It has been shown to cause liver damage in animal studies, and there is some evidence to suggest that it may be carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Chloromercury;cyclopenta-1,3-diene;iron for lab experiments is its high catalytic activity. This makes it an excellent candidate for use in a variety of chemical reactions. However, the complex nature of the compound and the difficulty in synthesizing it may limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on Chloromercury;cyclopenta-1,3-diene;iron. One area of interest is in the development of new catalytic processes using this compound. Additionally, there is a need for further research on the toxic effects of Chloromercury;cyclopenta-1,3-diene;iron on the body, particularly with regard to its potential carcinogenic properties. Finally, there is a need for the development of new synthesis methods that can produce Chloromercury;cyclopenta-1,3-diene;iron in high yield and purity.
Métodos De Síntesis
The synthesis of Chloromercury;cyclopenta-1,3-diene;iron is a complex process that requires specialized equipment and expertise. The most common method for synthesizing this compound is through the reaction of chloromercuric acid with cyclopenta-1,3-diene in the presence of iron. The reaction is typically carried out under controlled conditions of temperature and pressure to ensure that the desired product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
Chloromercury;cyclopenta-1,3-diene;iron has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of catalysis. This compound has been shown to exhibit excellent catalytic activity in a variety of chemical reactions, including the hydrogenation of alkenes and the oxidation of alcohols. Additionally, Chloromercury;cyclopenta-1,3-diene;iron has been investigated for its potential use as a sensor for detecting heavy metal ions in water.
Propiedades
Número CAS |
12145-90-3 |
|---|---|
Nombre del producto |
Chloromercury;cyclopenta-1,3-diene;iron |
Fórmula molecular |
C10H2Cl2FeHg2-10 |
Peso molecular |
650.1 g/mol |
Nombre IUPAC |
chloromercury;cyclopenta-1,3-diene;cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C5H5.C5H.2ClH.Fe.2Hg/c2*1-2-4-5-3-1;;;;;/h1-5H;1H;2*1H;;;/q-1;-5;;;;2*+1/p-2 |
Clave InChI |
RFGKJRRCOWYEHL-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC=C1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Hg].Cl[Hg].[Fe] |
SMILES canónico |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Hg].Cl[Hg].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



